molecular formula C13H18BrN5O3S B213726 ethyl 4-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)tetrahydro-1(2H)-pyrazinecarboxylate

ethyl 4-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B213726
M. Wt: 404.29 g/mol
InChI Key: ZTMDCXOWSOASCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Hydrolysis: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The bromine and carbamothioyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Properties

Molecular Formula

C13H18BrN5O3S

Molecular Weight

404.29 g/mol

IUPAC Name

ethyl 4-[(4-bromo-2-methylpyrazole-3-carbonyl)carbamothioyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H18BrN5O3S/c1-3-22-13(21)19-6-4-18(5-7-19)12(23)16-11(20)10-9(14)8-15-17(10)2/h8H,3-7H2,1-2H3,(H,16,20,23)

InChI Key

ZTMDCXOWSOASCL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C=NN2C)Br

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(C=NN2C)Br

Origin of Product

United States

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